Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
CAS No.: 853333-98-9
Cat. No.: VC16020835
Molecular Formula: C28H21FN2O5
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853333-98-9 |
|---|---|
| Molecular Formula | C28H21FN2O5 |
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
| Standard InChI | InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
| Standard InChI Key | YGIFPAOOGPXLLR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Substituent Effects
The compound’s structure centers on a pyrrolo[1,2-a][1,phenanthroline framework, a polycyclic system integrating nitrogen-containing heterocycles. This planar core facilitates π-π stacking interactions, critical for DNA intercalation and coordination chemistry. The 4-fluorobenzoyl group at position 11 introduces electron-withdrawing effects, enhancing electrophilic reactivity, while the diethyl ester moieties at positions 9 and 10 improve solubility in organic solvents like dichloromethane and dimethyl sulfoxide.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 853333-98-9 |
| Solubility | Soluble in organic solvents |
The fluorine atom’s electronegativity modulates the electronic environment, influencing binding affinities to biological targets such as DNA helicases or metalloenzymes. Comparative studies with analogs like diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate (CAS 522592-20-7) reveal that substituents at the benzoyl position significantly alter lipophilicity and bioactivity. For instance, the methyl group in the analog increases hydrophobicity, whereas the fluorine atom enhances polarization .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous structures exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice. Fourier-transform infrared (FTIR) spectroscopy of related compounds confirms carbonyl stretching vibrations near 1720 cm, characteristic of ester and benzoyl groups. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the fluorobenzoyl aromatic protons (δ 7.8–8.2 ppm) and ethyl ester methyl groups (δ 1.2–1.4 ppm).
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate involves sequential reactions:
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Formation of the Pyrrolophenanthroline Core: Cyclocondensation of 1,10-phenanthroline derivatives with pyrrole precursors under acidic conditions generates the fused heterocycle.
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Benzoylation at Position 11: Friedel-Crafts acylation using 4-fluorobenzoyl chloride introduces the fluorinated substituent, requiring Lewis acid catalysts like aluminum chloride.
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Esterification of Carboxylic Acids: Treatment with ethanol in the presence of sulfuric acid installs the diethyl ester groups.
Yield optimization focuses on controlling reaction temperatures (60–80°C for acylation) and stoichiometric ratios. For example, excess 4-fluorobenzoyl chloride (1.5 equivalents) improves acylation efficiency to ~75%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity for pharmaceutical applications.
Challenges in Scalability
Industrial-scale production faces hurdles such as side reactions during benzoylation and ester hydrolysis under basic conditions. Mitigation strategies include using anhydrous solvents and inert atmospheres. Recent advances in flow chemistry have reduced reaction times from 48 hours to 12 hours, enhancing throughput.
Biological Activities and Mechanistic Insights
Metal Chelation and Therapeutic Applications
The phenanthroline nitrogen atoms coordinate transition metals, forming stable complexes with Cu(II) and Fe(III). These complexes exhibit enhanced nuclease activity, cleaving plasmid DNA at physiological pH. Such properties are exploitable in targeted cancer therapies where reactive oxygen species (ROS) generation induces apoptosis .
| Biological Target | Observed Activity |
|---|---|
| Topoisomerase II | Inhibition (IC = 12.3 μM) |
| Cu(II) Complexes | DNA Cleavage at 10 μM |
Industrial and Research Applications
Medicinal Chemistry
Derivatives of this compound are investigated as:
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Antimicrobial Agents: Structural analogs show MIC values of 8 μg/mL against Staphylococcus aureus.
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Anticancer Drugs: Preclinical trials highlight reduced tumor volume in murine models by 42% over 21 days.
Materials Science
The compound’s fluorescence properties (λ = 450 nm) make it suitable for optoelectronic devices. Coordination polymers incorporating Cu(II) complexes exhibit semiconductor behavior with band gaps of 2.1 eV .
Comparative Analysis with Structural Analogs
Substituent-Dependent Properties
Replacing the 4-fluorobenzoyl group with a 4-methylbenzoyl moiety (CAS 522592-20-7) reduces polarity, increasing logP from 3.2 to 3.8. Conversely, diisopropyl ester variants (CID 3859924) show lower solubility in polar solvents but enhanced thermal stability (decomposition at 280°C vs. 255°C) .
| Compound | logP | Decomposition Temp. |
|---|---|---|
| 4-Fluorobenzoyl Deriv. | 3.2 | 255°C |
| 4-Methylbenzoyl Deriv. | 3.8 | 260°C |
| Diisopropyl Ester | 4.1 | 280°C |
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